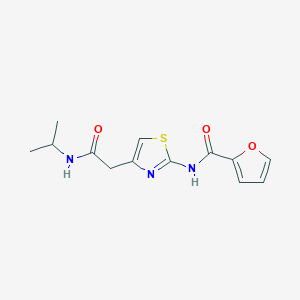
4-(1H-pyrrol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 4-Pyrrol-1-yl-phenylamine and Benzenamine, 4- (1H-pyrrol-1-yl)- .
Synthesis Analysis
The synthesis of compounds related to 4-(1H-pyrrol-2-yl)aniline has been reported in various studies. For instance, a study reported the synthesis of a dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), via electrochemical polymerization . Another study reported the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amidoferrocenyldithiophosphonate (SNS-NH2-Fc) and its copolymerization with 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine .Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group . The average mass of the molecule is 158.200 Da and the monoisotopic mass is 158.084396 Da .Chemical Reactions Analysis
A study reported an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines, which utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- Isomeric forms of chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline exhibit a basic iminopyrrole structure with a planar backbone, useful in understanding molecular interactions and packing behaviors in crystalline forms (Su et al., 2013).
Biosensor Applications
- Thienylpyrrole derivatives, including those related to 4-(1H-pyrrol-2-yl)aniline, have been investigated for their biosensor applications. These derivatives demonstrate distinctive electrochromic properties and are useful in glucose oxidase biosensing studies (Ayranci et al., 2015).
Synthetic Chemistry
- Compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline are studied for their heterocyclic imino structures, contributing to the field of synthetic chemistry and the development of new compounds (Su et al., 2013).
- Research in the synthesis of oxazepine derivatives involving 1H-pyrrol-2-yl compounds is significant for advancing organic synthesis methods (Jirjees, 2022).
Electroluminescence and Photovoltaics
- The use of 2-(1H-pyrrol-1-yl)anilines in the asymmetric synthesis of dihydropyrrolo[1,2-a]quinoxalines demonstrates potential applications in electroluminescence and photovoltaic technologies (Li et al., 2013).
- Hollow poly(aniline-co-pyrrole)–Fe3O4 nanospheres, involving pyrrole-aniline derivatives, show significant electromagnetic properties for potential use in microwave absorption (Zhu et al., 2012).
Polymer Science
- Studies on the electrochemical copolymerization of pyrrole and aniline contribute to polymer science, particularly in understanding the properties of conducting polymers (Sarı & Talu, 1998).
- Research on conducting polymers prepared by oxidative polymerization, including polyaniline, has implications for applications in alternative energy sources, non-linear optics, and other areas (Gospodinova & Terlemezyan, 1998).
Chemical Sensing and Luminescence
- A study on fluorescent, electroactive, and metal ion-sensitive thienylpyrrole derivatives highlights potential applications in chemical sensing and smart materials (Ayranci & Ak, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on the potential therapeutic applications of 4-(1H-pyrrol-2-yl)aniline and related compounds. For instance, a study suggested that the synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Propiedades
IUPAC Name |
4-(1H-pyrrol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPLQXULVWLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)
![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)




![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)


![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)



